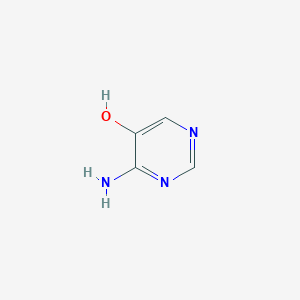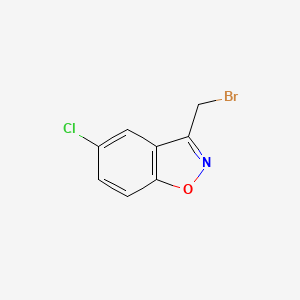
4-Bromo-2-methoxy-1-methylbenzene
Descripción general
Descripción
4-Bromo-2-methoxy-1-methylbenzene is a halogenated aromatic compound that is not produced in large technical quantities but is present in the environment. It is related to various halogenated anisoles, which have been studied for their presence in the marine troposphere, indicating both biogenic and anthropogenic origins .
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-2-methoxy-1-methylbenzene often involves bromination and methoxylation steps. For instance, methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving a high purity of 99.8% . Another related compound, 1,2,3,4-tetramethoxy-5-methylbenzene, was prepared from pyrogallol using a modified mild brominating agent and a chloromethylation step followed by reductive dehalogenation .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Bromo-2-methoxy-1-methylbenzene has been determined through X-ray crystallography. For example, the crystal structure of 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile revealed a nearly coplanar fused-ring system with the bromobenzene ring almost perpendicular to it . Schiff bases derived from bromo- and methoxy-substituted compounds have also been characterized, showing E configuration with respect to the C=N double bonds and forming chain structures in the crystal via intermolecular interactions .
Chemical Reactions Analysis
Bromination is a common reaction for derivatives of methoxybenzene, as seen in the study of 4-methoxybenzo[b]thiophen, which yielded various substituted products upon bromination, nitration, and other reactions . The reactivity of these compounds is influenced by the presence of the methoxy group, which can direct electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and methoxy-substituted compounds are influenced by their molecular structure. For instance, the planarity of the molecule and the orientation of substituents can affect the crystal packing and intermolecular interactions, as seen in the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and related compounds . These interactions include hydrogen bonding and Br...O interactions, which contribute to the stability of the crystal structure.
Aplicaciones Científicas De Investigación
Liquid-phase Oxidation Catalysis
A study by Okada & Kamiya (1981) explored the liquid-phase oxidation of methylbenzenes, including derivatives of 4-Bromo-2-methoxy-1-methylbenzene. This research is significant for understanding the catalytic properties of these compounds in producing benzyl acetates and benzaldehydes, which are important in various industrial processes.
Thermochemical Properties
Research on the vapor pressures, vaporization, and fusion enthalpies of bromo-substituted methylbenzenes was conducted by Verevkin et al. (2015). Their study contributes valuable data to the understanding of the thermochemical properties of halogen-substituted methylbenzenes, including 4-Bromo-2-methoxy-1-methylbenzene.
Radical Cyclization Reactions
In a study by Esteves, Ferreira & Medeiros (2007), the controlled-potential reduction of bromoethers related to 4-Bromo-2-methoxy-1-methylbenzene was investigated. This research contributes to the field of organic synthesis, particularly in the formation of tetrahydrofuran derivatives.
Sonication in Chemical Synthesis
The effects of sonication on the reaction of 4-Bromo-1-methylbenzene with sodium sulfide were studied by Abimannan, Selvaraj & Rajendran (2015). This research is pertinent in understanding how sonication can enhance the efficiency of chemical reactions involving brominated methylbenzenes.
Development of New Catalysts
Research by Niknam & Nasehi (2002) focused on developing new catalysts using bromomethylated compounds, including derivatives of 4-Bromo-2-methoxy-1-methylbenzene, for the ring opening of epoxides. This has implications in organic synthesis, particularly in the production of vicinal diols.
Polymer Solar Cells
A study by Jin et al. (2016) investigated the addition of methoxybenzene derivatives to [6,6]-phenyl-C61-butyric acid methyl ester for use in polymer solar cells. This research is significant in the field of renewable energy, especially in the development of more efficient solar cells.
Mecanismo De Acción
The mechanism of action for reactions involving 4-Bromo-2-methoxy-1-methylbenzene is likely similar to other benzene derivatives. In electrophilic aromatic substitution reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
It is a colorless to yellow liquid at room temperature . More specific physical and chemical properties such as density, boiling point, and vapor pressure were not found in the search results.
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2-methoxy-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQYGVDRDNKTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562518 | |
| Record name | 4-Bromo-2-methoxy-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-1-methylbenzene | |
CAS RN |
67868-73-9 | |
| Record name | 4-Bromo-2-methoxy-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67868-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methoxy-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



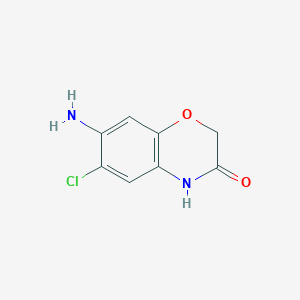
![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)
![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)
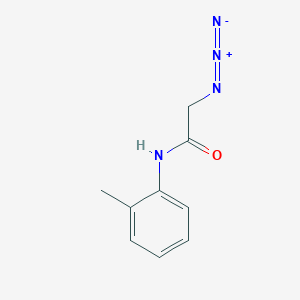
![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)

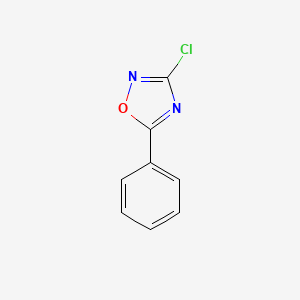
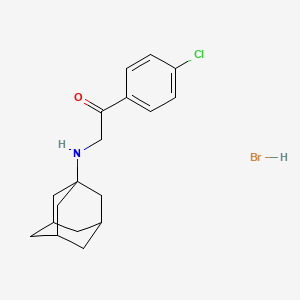
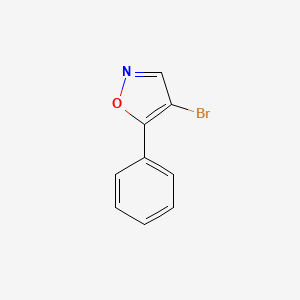
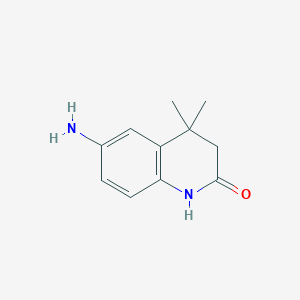
![5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283991.png)
